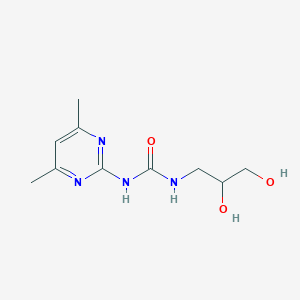
3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea
Übersicht
Beschreibung
3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea, also known as DHP-PMU, is a small molecule that has been used in various scientific research studies. It is a synthetic compound that has been used in biochemical and physiological studies, as well as in lab experiments. DHP-PMU has been studied for its potential applications in various fields, such as drug delivery, cancer therapy, and gene therapy.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- A study on a related compound, a derivative of dehydroabietic acid, revealed insights into crystal structures and intermolecular hydrogen bonding, highlighting its potential in crystallography and material science research (Rao, Wu, Song, & Shang, 2010).
Synthesis and Chemical Reactions
- Research on N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas demonstrated synthesis methods and reactions with dimethyl sulfoxide, contributing to the development of new chemical compounds and synthetic processes (Zeuner & Niclas, 1989).
- The synthesis of (polyhydroxyalkyl)heterocycles involving dihydroxyethylpyrimidine derivatives was explored, indicating applications in organic chemistry and heterocyclic compound synthesis (Aparicio, Herrera, & Fernandez, 1979).
Antimicrobial Properties
- A study explored the synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols for their antimicrobial properties, demonstrating potential applications in pharmaceutical research and development (Aggarwal, Rani, Sharma, & Aneja, 2013).
Conformational Studies
- Research on the conformational studies of heterocyclic ureas and their hydrogen-bonded complexes contributes to understanding molecular interactions and designing molecules for specific applications (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Antitumor/Anticancer Activity
- A study on the synthesis of [4,6 substituted diaryl-1,6-dihydropyrimidin-2-yl-oxymethyl]-amines and their in vitro and in vivo antitumor/anticancer activities illustrates potential applications in cancer research (Venkateshwarlu, Rao, Reddy, & Narasimha Reddy, 2014).
Herbicide Research
- The crystal structure of azimsulfuron, a sulfonylurea herbicide, provides insights into herbicide design and environmental interactions (Jeon, Kim, Kwon, & Kim, 2015).
Eigenschaften
IUPAC Name |
1-(2,3-dihydroxypropyl)-3-(4,6-dimethylpyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-6-3-7(2)13-9(12-6)14-10(17)11-4-8(16)5-15/h3,8,15-16H,4-5H2,1-2H3,(H2,11,12,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJKMCQCLGQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NCC(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroxypropyl)-1-(4,6-dimethylpyrimidin-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)
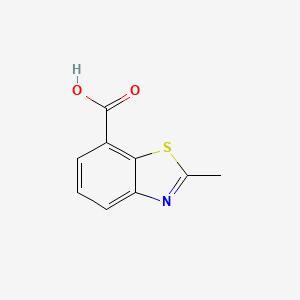
![Spiro[2.5]octane-5-carboxylic acid](/img/structure/B1404560.png)
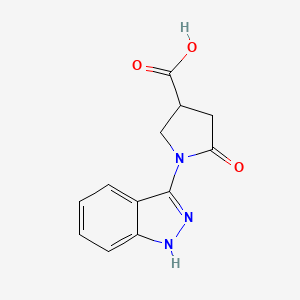
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B1404566.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)

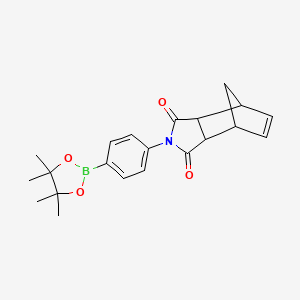

![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)
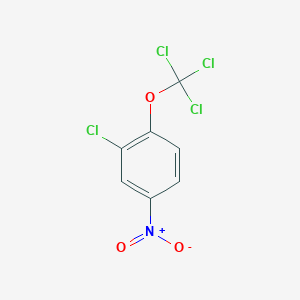
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)
